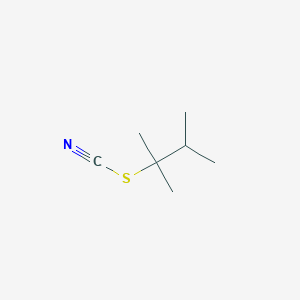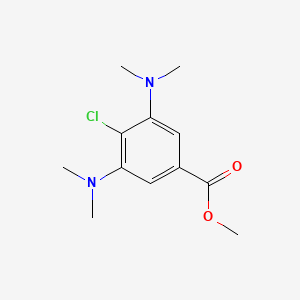![molecular formula C9H11FO2P+ B14566811 Ethoxy[(3-fluorophenyl)methyl]oxophosphanium CAS No. 61820-21-1](/img/structure/B14566811.png)
Ethoxy[(3-fluorophenyl)methyl]oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy[(3-fluorophenyl)methyl]oxophosphanium is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy[(3-fluorophenyl)methyl]oxophosphanium typically involves the reaction of a phosphine compound with an appropriate fluorinated aromatic compound. One common method is the reaction of triethylphosphine with 3-fluorobenzyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethoxy[(3-fluorophenyl)methyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds depending on the reactants used.
Scientific Research Applications
Ethoxy[(3-fluorophenyl)methyl]oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Ethoxy[(3-fluorophenyl)methyl]oxophosphanium involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological molecules, potentially inhibiting enzyme activity by forming stable complexes with active site residues. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Triethylphosphine: A related phosphine compound with similar reactivity.
3-Fluorobenzyl chloride: A precursor used in the synthesis of Ethoxy[(3-fluorophenyl)methyl]oxophosphanium.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
This compound is unique due to the presence of both ethoxy and fluorophenyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, distinguishing it from other organophosphorus compounds.
Properties
CAS No. |
61820-21-1 |
|---|---|
Molecular Formula |
C9H11FO2P+ |
Molecular Weight |
201.15 g/mol |
IUPAC Name |
ethoxy-[(3-fluorophenyl)methyl]-oxophosphanium |
InChI |
InChI=1S/C9H11FO2P/c1-2-12-13(11)7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3/q+1 |
InChI Key |
REGAXKAMXMILND-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,2-Difluoroethenyl)sulfanyl]benzene](/img/structure/B14566739.png)






![Trimethyl(1-phenyl-1-{[3-(trifluoromethyl)phenyl]selanyl}ethyl)silane](/img/structure/B14566774.png)

![2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B14566781.png)

![N-[3-(Methylsulfanyl)phenyl]-3-oxobutanamide](/img/structure/B14566790.png)


